(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate
Description
The compound (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a benzofuran derivative characterized by a benzylidene moiety substituted with three methoxy groups at positions 3, 4, and 3. The 6-position of the benzofuran core is functionalized with a 4-fluorobenzenesulfonate ester group. The Z-configuration of the benzylidene double bond is critical for maintaining stereochemical integrity and biological efficacy .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-fluorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FO8S/c1-29-21-11-14(12-22(30-2)24(21)31-3)10-20-23(26)18-9-6-16(13-19(18)32-20)33-34(27,28)17-7-4-15(25)5-8-17/h4-13H,1-3H3/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUDCMZVLNLPDA-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a benzofuran core and a trimethoxybenzylidene moiety, which contribute to its pharmacological properties. The following sections explore its biological activity based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name is [(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-fluorobenzenesulfonate. Its molecular formula is with a molecular weight of approximately 466.47 g/mol. The presence of multiple functional groups, including methoxy and sulfonate moieties, enhances its solubility and potential interactions with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in biological systems. The trimethoxybenzylidene moiety may facilitate binding interactions, while the sulfonate group can improve cellular uptake and solubility.
Biological Activity Overview
Research has indicated various biological activities associated with compounds structurally similar to this compound:
| Activity | Description |
|---|---|
| Antioxidant | Compounds with similar structures have shown significant antioxidant properties. |
| Antimicrobial | Certain derivatives exhibit antibacterial and antifungal activities. |
| Anti-inflammatory | Related compounds have demonstrated anti-inflammatory effects in vitro. |
| Cytotoxicity | Some studies report cytotoxic effects against cancer cell lines. |
Case Studies and Research Findings
- Antioxidant Activity : A study investigated the antioxidant properties of related benzofuran derivatives. The results indicated that these compounds effectively scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Research on structurally analogous compounds revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes .
- Cytotoxic Effects : In vitro studies demonstrated that related benzofuran derivatives exhibit cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuran | Lacks methoxy groups | Reduced reactivity and activity |
| (Z)-3-oxo-2-(3,4-dimethoxybenzylidene) | Fewer methoxy groups | Altered chemical properties |
| Benzofuran Derivative A | Similar benzofuran core | Antimicrobial properties |
The presence of the 3,4,5-trimethoxybenzylidene moiety in this compound distinguishes it from other similar compounds by potentially enhancing its reactivity and biological activity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-fluorobenzenesulfonate group facilitates nucleophilic substitution due to the electron-withdrawing nature of the fluorophenylsulfonyl moiety. Key reactions include:
- Mechanistic Insight : The sulfonate group’s leaving ability is enhanced by resonance stabilization from the fluorinated aryl ring, enabling efficient SNAr (nucleophilic aromatic substitution) under mild conditions .
Elimination and Coupling Reactions
The Z-configured benzylidene moiety participates in stereospecific transformations:
Base-Induced Elimination
- Conditions : KOtBu in THF, 0°C to room temperature.
- Product : Formation of α,β-unsaturated ketone derivatives via deprotonation at the benzylidene β-carbon .
- Stereochemical Stability : The Z-configuration is retained due to steric hindrance between the trimethoxybenzylidene and benzofuran groups .
Cross-Coupling
| Reagent | Catalyst | Product |
|---|---|---|
| Suzuki reagents (e.g., arylboronic acids) | Pd(PPh3)4, K2CO3 | Biaryl derivatives at the benzofuran C6 position. |
| Grignard reagents | CuI, THF, –78°C | Alkylated benzofuran analogs. |
- Key Limitation : The sulfonate group may compete as a leaving group in coupling reactions, requiring regioselective protection .
Reductive Aldehyde Coupling
The benzylidene moiety (C=O) can undergo reductive coupling to form alkenes:
| Reductant | Conditions | Product | Z:E Ratio |
|---|---|---|---|
| LiAlH4 | Et2O, 0°C | Dihydrobenzofuran alcohol | >95:5 (Z) |
| H2 (1 atm), Pd/C | MeOH, 25°C | Saturated benzofuran | N/A |
- Mechanistic Pathway : Hydride attack occurs preferentially at the carbonyl carbon, preserving the Z-configuration of the benzylidene group .
Photochemical and Thermal Rearrangements
- Photolysis (λ = 365 nm, CH3CN): Converts the Z-benzylidene isomer to the E-form via π–π* excitation, with a quantum yield of Φ = 0.32 .
- Thermal Stability : No isomerization observed below 150°C, confirming kinetic stability under standard reaction conditions.
Biological Reactivity
While not the primary focus, preliminary studies suggest interactions with enzymatic targets:
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares the target compound with key analogs, highlighting substituent variations and their implications:
Key Observations:
- Sulfonate vs. Carboxylate Groups: The 4-fluorobenzenesulfonate substituent in the target compound likely enhances aqueous solubility compared to the cyclohexanecarboxylate analog (MW 438.48) . Sulfonate groups are known to improve bioavailability in drug design.
- Halogen Substitution : The 4-chloro analog (MW 472.90) suggests that halogen atoms at the para position may influence binding interactions in biological targets. Fluorine, being smaller and more electronegative, could optimize pharmacokinetics in the target compound.
- This indicates that the benzylidene-benzofuran core is versatile for diverse therapeutic applications.
Q & A
Q. How can researchers validate target engagement in cellular models without fluorescent probes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
